molecular formula C12H18N2O4 B2499170 (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid CAS No. 790725-81-4

(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid

Cat. No.: B2499170
CAS No.: 790725-81-4
M. Wt: 254.286
InChI Key: HIGUZLALYBCEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid (CAS: 790725-81-4) is a spirocyclic hydantoin derivative with the molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 g/mol . It features a unique spiro[4.5]decane core fused with a hydantoin (diazaspiro) ring system and an acetic acid side chain. The ethyl group at position 8 distinguishes it from other analogues. This compound is primarily utilized in research settings, with storage recommendations at 2–8°C to maintain stability .

Properties

IUPAC Name

2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-2-8-3-5-12(6-4-8)10(17)14(7-9(15)16)11(18)13-12/h8H,2-7H2,1H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGUZLALYBCEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790725-81-4
Record name 2-{8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Biological Applications

Pharmacological Research
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid has been studied for its potential as a pharmaceutical agent. Its structure suggests it may act as an enzyme inhibitor or modulator due to the presence of the diazaspiro framework, which is known to influence biological activity.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds within the diazaspiro family exhibit antimicrobial properties. A study demonstrated that derivatives of similar structures showed effectiveness against various bacterial strains, suggesting that this compound may possess similar attributes .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of spiro compounds in animal models. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which could be relevant for developing treatments for inflammatory diseases .

Material Science Applications

The unique structural features of this compound lend it potential applications in materials science:

Polymer Chemistry
Its ability to form stable bonds with various substrates makes it a candidate for use in polymer synthesis. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Summary of Applications

Application AreaPotential UsesReferences
PharmacologyAntimicrobial agents, anti-inflammatory drugs
Material SciencePolymer synthesis and enhancement

Mechanism of Action

The mechanism of action of (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

The compound’s structural analogues differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid Ethyl (C8) C₁₂H₁₈N₂O₄ 254.28 Not reported Balanced lipophilicity; versatile research intermediate
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid Methyl (C6) C₁₁H₁₆N₂O₄ 240.26 Not reported Reduced steric bulk; potential for higher solubility
(1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid Methyl (N1) C₁₁H₁₆N₂O₄ 240.26 Not reported Enhanced conformational flexibility; reactive in nucleophilic substitutions
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (Compound 23) Benzyl (N1), Phenyl (C8) C₂₃H₂₃N₂O₄ 397.44 129–131 Increased molecular weight; potential for aromatic interactions
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid) Diphenylpropyl (C8), Phenyl (N1) C₂₈H₂₉N₃O₃ 455.55 Not reported Mu-opioid agonist; antihyperalgesic activity
Key Observations:

Substituent Effects: Ethyl vs. Aromatic Substitutions: Benzyl (Compound 23) and phenyl groups (DiPOA) introduce significant steric bulk and π-π interaction capabilities, which may improve receptor binding but reduce solubility .

Functional Group Influence :

  • The acetic acid moiety is conserved across analogues, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets .
  • DiPOA’s triazaspiro system and diphenylpropyl chain confer specificity for peripheral mu-opioid receptors, highlighting how structural modifications can target distinct pathways .

Biological Activity

(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is a compound that has recently emerged in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure and potential biological activities make it a subject of interest for further investigation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 790725-81-4

The specific biological targets and mechanisms of action for this compound remain largely unknown. Preliminary studies suggest that the compound may interact with various biochemical pathways, although detailed mechanisms are yet to be elucidated.

Potential Biochemical Pathways

  • Enzymatic Inhibition : There is ongoing research to determine if this compound inhibits specific enzymes involved in metabolic processes.
  • Cell Signaling : Investigations into whether the compound affects cell signaling pathways are underway.

Pharmacokinetics

Initial pharmacokinetic data indicates a prolonged half-life of approximately 272 hours; however, further studies are necessary to confirm these findings and understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acidStructureSimilar spirocyclic structure; potential enzyme inhibition
(8-Propyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acidStructureUnder investigation; preliminary data suggest possible anti-inflammatory properties

Case Studies

Currently, there are no published case studies specifically focusing on this compound's biological activity. Most available information stems from preliminary research and chemical characterization.

Future Directions

Given the novelty of this compound:

  • Target Identification : Future studies should focus on identifying specific biological targets.
  • In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety profiles.
  • Mechanistic Studies : Elucidating the mechanisms through which this compound exerts its effects.

Q & A

Q. What are the optimal synthetic routes for (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of a hydantoin precursor followed by functionalization. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) can undergo alkylation with ethyl halides in acetonitrile under reflux with anhydrous K₂CO₃ as a base . Post-synthetic modifications, such as hydrolysis under acidic conditions (e.g., HCl/dioxane), yield the final acetic acid derivative. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. How can structural characterization of this spirocyclic compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to identify spirocyclic protons (δ 1.4–1.8 ppm for ethyl groups) and carbonyl signals (δ 170–180 ppm) .
  • X-ray diffraction : For unambiguous confirmation of the spirocyclic core and substituent orientation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Mass spectrometry : High-resolution MS (e.g., m/z 213.3 [M⁺]) validates molecular weight .

Q. What biological screening assays are suitable for evaluating its anticonvulsant or opioid receptor activity?

Methodological Answer:

  • In vitro : Radioligand binding assays (e.g., μ-opioid receptor affinity using [³H]DAMGO) and enzyme inhibition studies (e.g., glycogen phosphorylase inhibition via X-ray crystallography ).
  • In vivo : Rodent models (e.g., carrageenan-induced inflammatory pain) to assess antihyperalgesia. Systemic vs. peripheral administration (e.g., DiPOA analogs) can distinguish central vs. peripheral receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Functional group modifications : Introduce sulfonamide or trifluoromethyl groups (e.g., compound 34 ) to improve receptor binding via hydrophobic interactions .
  • Bioisosteric replacement : Substitute the acetic acid moiety with propanoic acid (e.g., compound 47 ) to modulate solubility and metabolic stability .

Q. How can contradictions between in vitro and in vivo data be resolved (e.g., anticonvulsant activity vs. bioavailability)?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution to identify bioavailability bottlenecks.
  • Metabolite identification : Use liver microsomes to detect rapid degradation pathways (e.g., ester hydrolysis).
  • Formulation strategies : Employ liposomal encapsulation or prodrug approaches (e.g., ethyl ester derivatives) to enhance CNS delivery .

Q. What computational methods are effective for predicting binding modes to targets like opioid receptors or glycogen phosphorylase?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1FTQ for glycogen phosphorylase ) to model ligand-receptor interactions.
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Train on spirocyclic hydantoin derivatives to predict IC₅₀ values for novel analogs .

Q. How can mechanistic studies elucidate its peripheral vs. central effects in pain models?

Methodological Answer:

  • Receptor localization : Use selective antagonists (e.g., q-naltrexone for peripheral μ-opioid receptors) to isolate central vs. peripheral activity .
  • C-Fos immunohistochemistry : Map neuronal activation in pain-processing brain regions (e.g., periaqueductal gray) after systemic vs. intrathecal administration.

Q. What analytical challenges arise in quantifying trace impurities or polymorphic forms?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers (e.g., 8-ethyl vs. 6-ethyl spiro derivatives) .
  • PXRD : Detect polymorphs (e.g., Form I vs. Form II) by comparing experimental diffractograms with simulated patterns from Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.